molecular formula C11H15ClF2Si B12609477 (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane CAS No. 918446-86-3

(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane

Cat. No.: B12609477
CAS No.: 918446-86-3
M. Wt: 248.77 g/mol
InChI Key: KLOFPYCBWCYKJE-UHFFFAOYSA-N
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Description

(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium alkoxides or primary amines under mild conditions.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Yield substituted silanes with various functional groups.

    Oxidation Reactions: Produce silanols or siloxanes.

    Reduction Reactions: Result in silanes with different alkyl or aryl groups.

Scientific Research Applications

(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.

    Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-fluorine bonds. These bonds can be cleaved under specific conditions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
  • (Butan-2-yl)(3-chloro-2-fluorophenyl)difluorosilane
  • (Butan-2-yl)(3-tert-butyl-2-hydroxy-5-methylphenyl)difluorosilane

Uniqueness

(Butan-2-yl)(3-chloro-5-methylphenyl)difluorosilane is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

Properties

CAS No.

918446-86-3

Molecular Formula

C11H15ClF2Si

Molecular Weight

248.77 g/mol

IUPAC Name

butan-2-yl-(3-chloro-5-methylphenyl)-difluorosilane

InChI

InChI=1S/C11H15ClF2Si/c1-4-9(3)15(13,14)11-6-8(2)5-10(12)7-11/h5-7,9H,4H2,1-3H3

InChI Key

KLOFPYCBWCYKJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=CC(=C1)C)Cl)(F)F

Origin of Product

United States

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